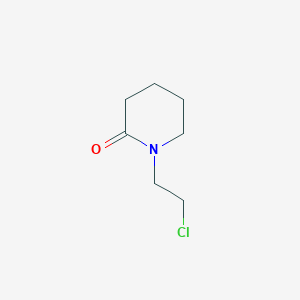

1-(2-Chloroethyl)piperidin-2-one

Vue d'ensemble

Description

1-(2-Chloroethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and a ketone functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of piperidin-2-one with 2-chloroethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Cloperastine

-

Mechanism : The chloroethyl group enables alkylation reactions, which are critical in forming the active pharmaceutical ingredient (API) .

Nepinalone

A process described in patent EP0507001A1 involves reacting 1-(2-Chloroethyl)piperidine with 1-methyl-2-tetralone in the presence of sodium hydride (NaH) and aliphatic hydrocarbons (e.g., heptane) .

Reactions Involving Chloroethyl Substituents

The chloroethyl group in these derivatives undergoes nucleophilic substitution or elimination under specific conditions:

Alkylation Reactions

-

Example : Reaction with DNA or proteins to form alkylated products, as observed in studies of 1-(2-Chloroethyl)piperidine derivatives.

-

Mechanism : The chloroethyl group acts as an alkylating agent, targeting nucleophilic sites such as nitrogen or oxygen in biomolecules .

Complexation with Metal Ions

In a study by Bhat et al. (2018), 1-(2-Chloroethyl)piperidine hydrochloride was used to synthesize ligands for metal complexes (e.g., Zn²⁺, Cd²⁺, Hg²⁺) .

Reaction Steps

-

Ligand Synthesis : Reaction with cyclohexyl thiol (C₆H₁₁SH) under basic conditions (NaOH) to form 1-(2-cyclohexyl thioethyl)piperidine .

-

Metal Complexation : Coordination with metal chlorides (e.g., ZnCl₂) to yield stable complexes.

Comparison with Piperidine Derivatives

While 1-(2-Chloroethyl)piperidine hydrochloride is well-documented, the piperidin-2-one variant introduces a ketone group at the 2-position. This structural change would:

-

Reduce Basicity : The amine group becomes part of an amide-like structure, decreasing its nucleophilicity.

-

Alter Reactivity : The ketone group may participate in carbonyl-related reactions (e.g., nucleophilic attack, enolate formation).

Limitations and Gaps in the Literature

The provided sources do not explicitly address 1-(2-Chloroethyl)piperidin-2-one . Research on this specific compound would require:

-

Synthesis Optimization : Exploring how the ketone group influences reaction pathways.

-

Functional Group Reactivity : Investigating interactions between the chloroethyl group and the ketone moiety.

-

Biological Activity : Assessing whether the ketone enhances or diminishes biological effects observed in piperidine derivatives .

Applications De Recherche Scientifique

Scientific Research Applications

1-(2-Chloroethyl)piperidin-2-one has diverse applications across various fields of scientific research:

Organic Synthesis

- It serves as an intermediate in synthesizing various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity that is advantageous in multi-step synthetic pathways .

Pharmaceutical Development

- The compound is crucial in developing active pharmaceutical ingredients (APIs) for several therapeutic agents:

- Cloperastine : An antitussive agent used for cough relief.

- Raloxifene : A selective estrogen receptor modulator used in breast cancer treatment and osteoporosis management .

- Fenpiverinium bromide : A muscle relaxant with anticholinergic properties.

- Pitofenone : An analgesic with opioid receptor modulation .

Biological Studies

- Research indicates that derivatives of this compound exhibit significant biological activities:

- Antitussive Activity : Cloperastine inhibits the cough reflex by acting on central nervous system pathways.

- Anti-Cancer Properties : Some derivatives have shown promise in targeting cancer cells, particularly in breast cancer treatments .

- Osteoporosis Management : The compound's derivatives help manage osteoporosis, indicating a diverse pharmacological profile.

Case Studies and Research Insights

Several studies have highlighted the compound's utility in various applications:

Case Study 1: Anticancer Activity

A study investigated derivatives synthesized from this compound for their anticancer properties. Raloxifene was noted for its effectiveness in treating breast cancer by modulating estrogen receptors, showcasing the compound's potential in oncology .

Case Study 2: Alzheimer's Disease

Research utilizing benzothiazole derivatives derived from this compound demonstrated multitargeted activity against Alzheimer's disease by modulating multiple receptors simultaneously. This indicates the compound's potential in neuropharmacology .

Case Study 3: Antimicrobial Activity

A derivative synthesized from this compound exhibited moderate antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Comparative Analysis of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(2-Chloroethyl)piperidin-2-one involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential use in drug development and as a biochemical tool.

Comparaison Avec Des Composés Similaires

- 1-(2-Chloroethyl)pyrrolidin-2-one

- 4-(2-Chloroethyl)morpholin-2-one

- 1-(2-Chloroethyl)piperidine

Uniqueness: 1-(2-Chloroethyl)piperidin-2-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Activité Biologique

1-(2-Chloroethyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an alkylating agent. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₃ClN₂O

- Molecular Weight : 160.65 g/mol

- CAS Number : 52548-87-5

This compound features a piperidine ring substituted with a chloroethyl group, which is critical for its reactivity and biological interactions.

The primary mechanism of action for this compound is its ability to act as an alkylating agent. It interacts with nucleophilic sites in biological macromolecules such as DNA and proteins, leading to:

- DNA Cross-linking : This can interfere with DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells.

- Protein Modification : Alkylation can alter protein function by modifying amino acid residues, affecting enzyme activity and cellular signaling pathways.

Biological Activity Overview

This compound exhibits several biological activities:

- Anticancer Activity : The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells through DNA damage mechanisms.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, although more research is needed to establish this conclusively.

Anticancer Studies

A study published in PubMed Central highlights the anticancer properties of piperidine derivatives, including this compound. The compound was shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Activation of caspase pathways

- Induction of cell cycle arrest at the G1/S phase

- Inhibition of key signaling pathways involved in cell survival (e.g., PI3K/Akt pathway) .

Cytotoxicity Assessment

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | DNA alkylation leading to apoptosis | |

| MCF-7 | 20 | Induction of caspase-dependent apoptosis | |

| A2780 | 18 | Cell cycle arrest and mitochondrial dysfunction |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to DNA and key enzymes involved in cancer progression, indicating its potential as a lead compound for further drug development .

Propriétés

IUPAC Name |

1-(2-chloroethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-4-6-9-5-2-1-3-7(9)10/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVVKGPPFPLMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302985 | |

| Record name | 1-(2-Chloroethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52548-87-5 | |

| Record name | 1-(2-Chloroethyl)-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52548-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.